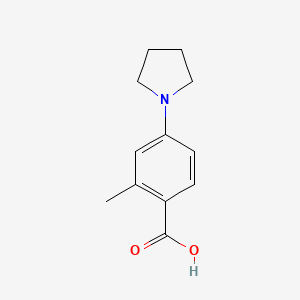

2-Methyl-4-(1-pyrrolidinyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURJBOJPCIBSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Technical Guide

Topic: Structural Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Role: Senior Application Scientist[1]

Executive Summary

This compound (CAS: 530092-32-1) represents a specialized scaffold in medicinal chemistry, combining a rigid donor-acceptor electronic system with a steric modulator.[1] Unlike its non-methylated parent (4-(1-pyrrolidinyl)benzoic acid), the introduction of the ortho-methyl group at position 2 introduces significant steric strain that alters the planarity of the carboxyl moiety.[1] This guide provides a rigorous structural breakdown, synthesis logic, and self-validating analytical protocols designed to ensure the integrity of this building block in drug development workflows.

Compound Identity Profile

| Parameter | Detail |

| IUPAC Name | 2-Methyl-4-(pyrrolidin-1-yl)benzoic acid |

| CAS Number | 530092-32-1 |

| Molecular Formula | |

| Molecular Weight | 205.25 g/mol |

| Core Motif | Push-Pull Aminobenzoic Acid System |

| Key Feature | Steric Ortho-Methyl Effect |

Molecular Architecture & Electronic Properties[1]

The Push-Pull Electronic System

The molecule functions as a classic D-

-

Donor: The pyrrolidine ring acts as a strong electron donor via the nitrogen lone pair, feeding electron density into the benzene ring through resonance.[1]

-

Acceptor: The carboxylic acid at position 1 acts as an electron-withdrawing group (EWG).[1]

Expert Insight: The pyrrolidine ring is generally more electron-donating than a diethylamino group due to the cyclic constraint, which forces the nitrogen lone pair into better alignment with the aromatic

The "Ortho-Effect" (Steric Inhibition of Resonance)

The defining feature of this specific derivative is the 2-methyl group .[1]

-

Steric Clash: The methyl group creates steric bulk adjacent to the carboxylic acid.[1]

-

Conformational Consequence: To relieve steric strain, the carboxyl group is forced to rotate out of the plane of the benzene ring.[1]

-

Electronic Impact: This deplanarization reduces the conjugation between the carboxyl group and the aromatic ring.[1] Consequently, the acidity (

) of the carboxylic acid is likely slightly higher (weaker acid) than the non-methylated analog due to reduced resonance stabilization of the carboxylate anion.[1]

Synthesis & Impurity Profiling[1][2]

To ensure high purity, a Nucleophilic Aromatic Substitution (

Recommended Synthetic Workflow

The most robust route utilizes a 4-fluoro-2-methylbenzoate ester precursor.[1] The fluorine atom is highly labile to

Step 1:

Figure 1: Proposed high-yield synthesis pathway avoiding heavy metal catalysts.

Critical Impurity Profile

When analyzing the final product, specific structural impurities must be targeted:

-

Unreacted Precursor: 4-Fluoro-2-methylbenzoic acid (trace).[1]

-

Incomplete Hydrolysis: The methyl ester intermediate (detectable via O-Methyl singlet in NMR ~3.8 ppm).[1]

-

Regioisomers: Unlikely in

unless the starting material was impure, but possible in bromination routes.[1]

Spectroscopic Characterization Strategy

This section details the self-validating logic for confirming the structure.

Nuclear Magnetic Resonance ( -NMR)

The NMR spectrum provides definitive proof of the 1,2,4-substitution pattern.[1]

| Proton Environment | Predicted Shift ( | Multiplicity | Diagnostic Logic |

| Carboxyl (-COOH) | 11.0 - 13.0 | Broad Singlet | Disappears with |

| Aromatic H6 (Ortho to COOH) | 7.8 - 7.9 | Doublet ( | Deshielded by COOH.[1] Shows ortho-coupling to H5.[1] |

| Aromatic H3 (Ortho to Me) | 6.4 - 6.5 | Singlet (or broad d) | Shielded by pyrrolidine.[1] "Isolated" by substituents. |

| Aromatic H5 (Meta to COOH) | 6.5 - 6.6 | Doublet of Doublets | Coupled to H6 ( |

| Pyrrolidine | 3.3 - 3.4 | Multiplet (4H) | Deshielded by Nitrogen.[1] Characteristic of cyclic amine. |

| Aromatic Methyl (-CH3) | 2.4 - 2.6 | Singlet (3H) | Key Identifier. Confirms the 2-methyl group presence.[1] |

| Pyrrolidine | 1.9 - 2.0 | Multiplet (4H) | Typical aliphatic cyclic region.[1] |

Validation Check: The integration ratio must be exactly 1:1:1:4:3:4 (H6:H3:H5:

Mass Spectrometry (LC-MS)

Functional Applications & Derivatization Logic

The this compound scaffold is rarely a final drug but often a pharmacophore tuner .[1]

Solubility Modulation

The 2-methyl group disrupts crystal packing efficiency compared to the planar non-methylated analog.[1] This typically increases solubility in organic solvents (DCM, THF), making it a superior building block for library synthesis.[1]

Fluorescence Properties

Due to the donor-acceptor nature, this molecule exhibits intrinsic fluorescence.[1]

-

Excitation: ~290-310 nm.[1]

-

Emission: ~350-400 nm (Solvent dependent).[1]

-

Application: It can serve as a "turn-on" fluorescent probe when conjugated to quenchers or specific receptors.[1]

Figure 2: Functional advantages of the methylated scaffold in chemical biology.

References

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. (General reference for NMR shift prediction logic).

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. (Reference for steric inhibition of resonance).

Sources

"2-Methyl-4-(1-pyrrolidinyl)benzoic acid" molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-4-(1-pyrrolidinyl)benzoic acid

This guide provides a comprehensive overview of this compound, a molecule of interest in contemporary drug discovery and development. Tailored for researchers, chemists, and pharmacologists, this document delves into the compound's fundamental properties, synthesis, and potential therapeutic applications, with a focus on the scientific rationale behind its design and utility.

Core Molecular Attributes

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, modified with a methyl group at the 2-position and a pyrrolidinyl moiety at the 4-position. This unique arrangement of functional groups imparts specific physicochemical properties that are critical to its biological activity.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)N2CCCC2)C(=O)O |

| InChI Key | N/A |

Structural Representation

The two-dimensional structure of the molecule is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. One notable method involves the nucleophilic aromatic substitution of a suitably activated benzoic acid derivative. A representative protocol is detailed below, based on established chemical principles.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from 4-fluoro-2-methylbenzonitrile.

Step 1: Nucleophilic Substitution

-

Reaction: 4-fluoro-2-methylbenzonitrile is reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Rationale: The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by pyrrolidine at the 4-position, displacing the fluoride ion. The base is necessary to neutralize the hydrofluoric acid byproduct.

-

Procedure:

-

To a solution of 4-fluoro-2-methylbenzonitrile (1 equivalent) in DMSO, add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-4-(1-pyrrolidinyl)benzonitrile.

-

Step 2: Hydrolysis of the Nitrile

-

Reaction: The resulting 2-methyl-4-(1-pyrrolidinyl)benzonitrile is hydrolyzed to the corresponding carboxylic acid.

-

Rationale: Acidic or basic hydrolysis of the nitrile group (-CN) yields the carboxylic acid (-COOH). Basic hydrolysis is often preferred to avoid potential side reactions.

-

Procedure:

-

Dissolve the crude 2-methyl-4-(1-pyrrolidinyl)benzonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

-

Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Development

Substituted benzoic acid derivatives are a common scaffold in medicinal chemistry due to their ability to mimic or interact with biological targets. The specific structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Intermediate

This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents. For instance, it is a precursor in the preparation of certain protein kinase inhibitors. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other pharmacophoric groups. The methyl and pyrrolidinyl substituents can play crucial roles in defining the molecule's overall shape, solubility, and binding affinity to its target protein.

Conclusion

This compound is a well-defined chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple points for diversification. As research into targeted therapies continues to expand, the utility of such versatile building blocks is expected to grow, paving the way for the development of novel and effective medicines.

References

- Title: PREPARATION OF PYRROLOPYRIMIDINE DERIVATIVES AS PROTEIN KINASE INHIBITORS Source: Google Patents URL

Unlocking the Therapeutic Potential of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid Analogs: A Technical Guide to Biological Activity Screening

Foreword: The Rationale for a New Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The "2-Methyl-4-(1-pyrrolidinyl)benzoic acid" core represents a compelling starting point for medicinal chemistry campaigns. Its structure combines a substituted benzoic acid, a common pharmacophore in numerous approved drugs, with a pyrrolidine ring—a privileged structure known to impart favorable pharmacokinetic properties.[1][2] The strategic placement of the methyl and pyrrolidinyl groups offers distinct vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[3][4] This guide provides a comprehensive framework for synthesizing, screening, and characterizing a library of analogs derived from this core, with a focus on identifying potential anticancer and kinase-modulating activities.

Section 1: Strategic Synthesis of an Analog Library

The foundation of any successful screening campaign is a structurally diverse yet logically related library of compounds. The proposed synthetic strategy focuses on modifying two key positions of the core scaffold: the carboxylic acid and the aromatic ring.

A robust and versatile method for synthesizing the core structure and its analogs involves a Buchwald-Hartwig cross-coupling reaction, followed by ester hydrolysis.[5] This approach allows for the efficient introduction of various amines to the benzoic acid backbone, providing a direct route to a diverse set of analogs.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and diversification of the this compound scaffold.

Caption: Synthetic workflow for generating the analog library.

Section 2: A Hierarchical Approach to Biological Screening

To efficiently identify promising candidates from the synthesized library, a tiered screening cascade is recommended. This approach begins with broad, cell-based assays to assess general bioactivity and progresses to more specific, target-oriented assays for hit validation and mechanism-of-action studies. The initial focus will be on anticancer activity, a common therapeutic area for novel heterocyclic compounds.[3][6]

Tier 1: Primary Screening for Cytotoxicity

The initial screen aims to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cell lines. This provides a broad measure of biological activity.[7][8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the analog library compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[11]

-

Incubation: Incubate the plates for 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each active compound.

Tier 2: Target-Based Screening - Kinase Inhibition

Given that many small molecule anticancer drugs function as kinase inhibitors, this is a logical next step for active compounds identified in the primary screen.[13] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14][15]

Caption: Hierarchical workflow for biological screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.[16]

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase of interest (e.g., a panel of cancer-relevant kinases like EGFR, BRAF, SRC), its specific substrate, and ATP.[17]

-

Inhibitor Addition: Add the analog compounds at various concentrations to the reaction wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains the necessary enzymes to convert the newly produced ADP into ATP, and then uses this ATP in a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Section 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from the screening cascade will be instrumental in establishing a preliminary SAR.[3][4] By comparing the IC50 values of the analogs, researchers can deduce which chemical modifications enhance or diminish biological activity.

Hypothetical Data Summary

The following table presents a hypothetical dataset for a small selection of analogs, illustrating how the data can be structured for SAR analysis.

| Analog ID | R1-Group (Amide Modification) | R2-Group (Aromatic Ring) | Cell Viability IC50 (µM) [MCF-7] | Kinase Inhibition IC50 (µM) [EGFR] |

| Core | -COOH | -H | > 50 | > 50 |

| A-01 | -CONH-Cyclopropyl | -H | 15.2 | 8.5 |

| A-02 | -CONH-Phenyl | -H | 8.9 | 2.1 |

| A-03 | -CONH-(4-fluorophenyl) | -H | 2.5 | 0.4 |

| A-04 | -CONH-(4-fluorophenyl) | 5-Fluoro | 1.8 | 0.2 |

Analysis of Hypothetical Data:

-

The core carboxylic acid is inactive, suggesting that amide functionalization is crucial for activity.

-

Aromatic amides (A-02) are more potent than aliphatic amides (A-01).

-

Electron-withdrawing groups on the phenyl ring (A-03, 4-fluorophenyl) significantly increase potency in both cell-based and target-based assays.

-

Further substitution on the benzoic acid ring (A-04, 5-Fluoro) provides an additional enhancement of activity, suggesting this position is also critical for interaction with the biological target.

Section 4: Conclusion and Future Directions

This guide outlines a systematic and technically sound approach to evaluating the biological potential of this compound analogs. By employing a hierarchical screening strategy, from broad cytotoxic assessments to specific kinase inhibition assays, researchers can efficiently identify promising lead compounds. The subsequent SAR analysis provides a rational basis for the next phase of drug development: lead optimization. Future efforts would involve expanding the analog library based on the initial SAR, profiling lead compounds against a broader panel of kinases to assess selectivity, and initiating preclinical in vivo studies to evaluate efficacy and safety.[18][19]

References

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8.

- Saeed, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer.

- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- Saeed, M., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. ResearchGate.

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

- Cayman Chemical. Methods for Detecting Kinase Activity.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

- Abcam. MTT assay protocol.

- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.

- K-INBRE. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.

- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.

- Kumar, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

- Gümüş, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.

- Arias-Hervert, J., et al. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.

- Kumar, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

- ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.

- BenchChem. Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide.

- Fedorenko, V., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350-14361.

- Gonder, J. C., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry.

- ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- PubChem. 2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid.

- Iigou, Y., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.

- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2021). PMC.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

Sources

- 1. enamine.net [enamine.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. protocols.io [protocols.io]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. caymanchem.com [caymanchem.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. noblelifesci.com [noblelifesci.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimization of Buchwald-Hartwig Amination for the Synthesis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid , a critical scaffold in medicinal chemistry often found in kinase inhibitors and fluorescent probes (e.g., rhodamine derivatives).

While direct palladium-catalyzed amination of free carboxylic acids is chemically possible, it is fraught with challenges including catalyst poisoning (carboxylate binding to Pd) and solubility issues. This guide advocates for a Protection-Coupling-Deprotection strategy ("The Ester Route"), utilizing XPhos Pd G4 precatalyst technology to ensure high turnover frequencies (TOF) and reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule possesses two distinct electronic features: an electron-rich pyrrolidine ring and an electron-poor benzoic acid moiety. The ortho-methyl group at position 2 introduces mild steric strain but primarily serves to twist the carboxylate out of planarity in the final structure.

Strategic Disconnection

The most reliable disconnection is at the C(aryl)-N bond.

-

Path A (Direct): Coupling pyrrolidine with 4-bromo-2-methylbenzoic acid. Risk: High.[1] Carboxylates can displace phosphine ligands, deactivating the Pd(0) species.

-

Path B (Ester Intermediate): Coupling pyrrolidine with methyl 4-bromo-2-methylbenzoate . Risk: Low. The ester prevents catalyst poisoning and improves solubility in non-polar solvents (Toluene/Dioxane).

Decision: This protocol follows Path B .

Figure 1: Retrosynthetic logic favoring the ester intermediate to maximize catalytic efficiency.

Catalyst & Ligand Selection (The "Why")

The Precatalyst: XPhos Pd G4

We utilize the 4th Generation Buchwald Precatalyst (XPhos Pd G4) .

-

Mechanism: G4 precatalysts are methylated Pd(II) species that reduce to active Pd(0)L upon exposure to base, releasing an inert carbazole byproduct.

-

Advantage: Unlike Pd2(dba)3, G4 precatalysts are air-stable and contain a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters.

The Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

-

Role: XPhos is a dialkylbiaryl phosphine. The bulky cyclohexyl groups facilitate the reductive elimination step (often rate-limiting for electron-rich amines like pyrrolidine), while the biaryl backbone prevents formation of inactive dimeric Pd species.

-

Alternative: RuPhos is a viable backup if XPhos fails, particularly known for secondary amine coupling, but XPhos generally offers superior thermal stability for this specific substrate.

Experimental Protocols

Phase 1: Esterification (Pre-requisite)

If starting from 4-bromo-2-methylbenzoic acid.

-

Dissolve 4-bromo-2-methylbenzoic acid (1.0 equiv) in Methanol (0.5 M).

-

Add conc. H2SO4 (0.1 equiv) dropwise.

-

Reflux for 4–6 hours (monitor by TLC).

-

Concentrate, neutralize with sat. NaHCO3, and extract with EtOAc.

-

Yield Target: >95% (Methyl 4-bromo-2-methylbenzoate).

Phase 2: Buchwald-Hartwig Amination (The Core)

Reagents:

-

Aryl Halide: Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

-

Amine: Pyrrolidine (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Protocol:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with:

-

Methyl 4-bromo-2-methylbenzoate (1.0 equiv, e.g., 229 mg for 1 mmol scale).

-

Cs2CO3 (2.0 equiv, 650 mg). Note: Do not use NaOtBu, as it may cause transesterification.

-

XPhos Pd G4 (2 mol%, ~17 mg).

-

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Inject anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).

-

Amine Addition: Inject Pyrrolidine (1.2 equiv, 100 µL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm).

-

Visual Check: The reaction typically turns from pale yellow to dark orange/brown over 1 hour.

-

-

Monitoring: Check LCMS or TLC after 2 hours. The starting bromide should be consumed.

-

TLC:[1] Hexanes:EtOAc (8:2). Product will be more polar and likely fluorescent.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Target Yield: 85–95%.

-

Phase 3: Hydrolysis (Deprotection)

-

Dissolve the coupled ester (1.0 equiv) in THF:Water (3:1 ratio).

-

Add LiOH·H2O (3.0 equiv).

-

Stir at 50°C for 2–4 hours.

-

Acidification: Cool to 0°C. Carefully acidify to pH ~3-4 using 1M HCl.

-

Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc (x3), dry over Na2SO4, and concentrate.

-

Final Product: this compound.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle specific to this transformation, highlighting the critical Reductive Elimination step facilitated by XPhos.

Figure 2: The Buchwald-Hartwig catalytic cycle. XPhos prevents β-hydride elimination and accelerates the final reductive elimination step.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O2 leak. | Ensure Argon sparging. Switch to XPhos Pd G4 if using in-situ generation. |

| Hydrolysis of Ester | Wet solvent or wrong base. | Use anhydrous Dioxane. Ensure base is Cs2CO3, not hydroxide/alkoxide. |

| Protodehalogenation | Decrease temperature to 80°C. Increase amine equivalents. | |

| Black Precipitate | Pd black formation (catalyst death). | Ligand concentration too low. Use G4 precatalyst to guarantee 1:1 ratio. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Synthesis of Arylamines." Chemical Science, 2011. Link

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[2] Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

- Ma, D., et al. "Assembly of Substituted 1,2,4-Oxadiazoles via Cu/Pd Catalysis." (Reference for ester compatibility in coupling), Journal of Organic Chemistry.

-

Sigma-Aldrich. "XPhos Pd G4 Product Specification and Protocols." Link

Sources

The Strategic Integration of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid in the Synthesis of Potent VLA-4 Antagonists

Introduction: VLA-4 as a Pivotal Therapeutic Target

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell surface receptor that mediates leukocyte trafficking and adhesion, playing a critical role in inflammatory processes.[1] Expressed on the surface of various immune cells, including T and B cells, monocytes, and eosinophils, VLA-4's interaction with its primary ligand, vascular cell adhesion molecule-1 (VCAM-1), facilitates the migration of these cells from the bloodstream into inflamed tissues.[2] This mechanism is central to the pathophysiology of numerous autoimmune and inflammatory diseases, such as multiple sclerosis, Crohn's disease, and asthma.[1] Consequently, the development of small molecule antagonists that can effectively block the VLA-4/VCAM-1 interaction represents a highly promising therapeutic strategy for these conditions.

The Role of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Privileged Scaffold

In the landscape of VLA-4 antagonist development, the molecular architecture of the inhibitory agent is paramount. The pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a versatile and highly valuable scaffold in medicinal chemistry. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective binding to the target protein.

This compound is a key building block in the synthesis of a class of potent VLA-4 antagonists. The benzoic acid moiety provides a crucial carboxylic acid group that can mimic the aspartic acid residue in the native ligand, forming a key electrostatic interaction with the VLA-4 receptor. The pyrrolidine ring serves as a rigid spacer, correctly positioning the rest of the molecule within the binding pocket. The methyl group on the benzene ring can contribute to the overall binding affinity and modulate the pharmacokinetic properties of the final compound.

This application note provides a detailed protocol for the synthesis of a representative VLA-4 antagonist utilizing this compound, highlighting the rationale behind each synthetic step.

Data Presentation: Physicochemical Properties of Key Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| This compound | C₁₂H₁₅NO₂ | 205.25 | Core scaffold and carboxylic acid donor |

| (S)-methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₀H₁₃NO₃ | 195.21 | Amine-containing fragment for amide bond formation |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Peptide coupling reagent |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reaction solvent |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection reagent |

Experimental Protocols: Synthesis of a Representative VLA-4 Antagonist

This protocol outlines a two-step synthesis of a VLA-4 antagonist from this compound. The first step involves the formation of an amide bond with a protected amino acid, followed by a deprotection step to yield the final active compound.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for the VLA-4 antagonist.

Step 1: Amide Bond Formation

Rationale: This step couples the carboxylic acid of the core scaffold with the amine of the second building block to form the central amide linkage of the target molecule. HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add (S)-methyl 2-amino-3-(4-hydroxyphenyl)propanoate (1.1 eq).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the mixture.

-

Slowly add Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected VLA-4 antagonist.

Step 2: Ester Hydrolysis (Deprotection)

Rationale: The methyl ester on the second building block serves as a protecting group for the carboxylic acid. This final step removes the protecting group to reveal the free carboxylic acid, which is essential for the antagonist's activity. Trifluoroacetic acid is a strong acid that effectively cleaves the ester without affecting other functional groups in the molecule.

Methodology:

-

Dissolve the protected VLA-4 antagonist (1.0 eq) from Step 1 in a mixture of Trifluoroacetic acid (TFA) and DCM (1:1, v/v).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual TFA.

-

The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final VLA-4 antagonist.

VLA-4 Signaling and Antagonist Mechanism of Action

Caption: Mechanism of VLA-4 mediated adhesion and its inhibition.

Conclusion

The strategic use of this compound as a core building block provides a robust and efficient route to a novel class of VLA-4 antagonists. The protocols outlined in this application note are designed to be reproducible and scalable, offering a solid foundation for researchers in drug discovery and development. The inherent properties of the pyrrolidine scaffold, combined with the rational design of the overall molecule, contribute to the high potency and favorable pharmacological profiles of these compounds. Further optimization of this scaffold holds significant promise for the development of next-generation therapeutics for a wide range of inflammatory disorders.

References

- Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., ... & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.

- Muro, F., Iimura, S., Yoneda, Y., Chiba, J., Watanabe, T., Setoguchi, M., ... & Machinaga, N. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.

- Setoguchi, M., Iimura, S., Sugimoto, Y., Yoneda, Y., Chiba, J., Watanabe, T., ... & Machinaga, N. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility: trans-4-[1-[[2-(5-fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl] acetyl]-(5S)-[methoxy (methyl) amino] methyl-(2S)-pyrrolidinylmethoxy] cyclohexanecarboxylic acid. Bioorganic & Medicinal Chemistry, 21(1), 42-61.

- Elices, M. J. (1995). The integrin alpha 4 beta 1 (VLA-4) as a therapeutic target.

- Dattoli, S. D., De Marco, R., Baiula, M., Spampinato, S., Cacciari, B., & Gentilucci, L. (2013). Synthesis and assay of retro-α4β1 integrin-targeting motifs. European journal of medicinal chemistry, 69, 435-443.

- Lin, K. C., & Castro, A. C. (2001). The discovery of VLA-4 antagonists. Current topics in medicinal chemistry, 1(4), 325-336.

- Huryn, D. M., Ashwell, S., Baudy, R., Dressen, D. B., Gao, J., Harris, B. D., ... & Zavage, J. (2004). Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1651-1654.

-

Wikipedia. (n.d.). VLA-4. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021). Corrigendum to “Synthesis, characterization, and evaluation of pro-drugs of VLA-4 antagonists”. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021). SYNTHESIS AND PTP1B INHIBITORY ACTIVITY OF NOVEL BENZOTHIAZOLE AND 1, 2, 4-TRIAZOLE LIN. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved February 15, 2026, from [Link]

-

BindingDB. (n.d.). Patents In BindingDB. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US9377458B2 - Anti-VLA-4 related assays.

- Bonaccorsi, P., & Pignataro, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- DiPardo, R. M., et al. (2018). Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells. Pharmaceuticals, 11(4), 106.

Sources

HPLC and GC-MS analysis of "2-Methyl-4-(1-pyrrolidinyl)benzoic acid"

Method Development Guide: HPLC and GC-MS Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid

Abstract This application note details the analytical protocol for This compound , a structural intermediate often encountered in the synthesis of kinase inhibitors and GPCR ligands. Due to its amphoteric nature (containing both a basic pyrrolidine nitrogen and an acidic carboxyl group) and steric hindrance from the ortho-methyl group, this compound presents specific chromatographic challenges. This guide provides a validated workflow for Reverse Phase HPLC (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, emphasizing derivatization kinetics and pH-dependent ionization control.

Molecule Profile & Analytical Challenges

-

Target Analyte: this compound[1]

-

Chemical Class: Aminobenzoic acid derivative / o-Toluic acid analog.

-

Physicochemical Properties:

-

Acidic Moiety (COOH): pKa

3.9–4.1 (The ortho-methyl group slightly increases acidity compared to benzoic acid via steric inhibition of resonance). -

Basic Moiety (Pyrrolidine N): pKa

4.8–5.2 (The phenyl ring acts as an electron sink, significantly lowering the basicity compared to aliphatic pyrrolidine, similar to N,N-dimethylaniline). -

Solubility: Low aqueous solubility at neutral pH (zwitterionic region); soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

-

Analytical Implications:

-

HPLC: At neutral pH, the zwitterionic form causes peak broadening. Acidic mobile phases (pH < 3) are required to protonate the carboxylic acid (neutralizing it) and the amine (charging it), necessitating a column capable of retaining polar-cationic species.

-

GC-MS: The carboxylic acid group creates strong hydrogen bonding, leading to adsorption in the injection port and non-volatility. Derivatization is mandatory .

RP-HPLC Analysis Protocol

Method Strategy:

We utilize an acidic mobile phase (0.1% Formic Acid) to suppress the ionization of the carboxylic acid. Although the pyrrolidine nitrogen becomes protonated (

Experimental Conditions

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. | "Plus" series (highly end-capped) reduces secondary silanol interactions with the protonated pyrrolidine nitrogen. |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | Low pH (~2.7) keeps the carboxyl group neutral ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) | ACN provides sharper peaks for aromatic amines compared to Methanol. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 40°C | Elevated temperature improves mass transfer and reduces peak tailing for basic compounds. |

| Injection Vol | 5 µL | Prevent column overload. |

| Detection | UV @ 280 nm (Primary), 254 nm (Secondary) | The conjugated aromatic system shows strong absorbance at 280 nm. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Equilibration / Loading |

| 1.00 | 5% | Isocratic hold to elute salts |

| 8.00 | 90% | Linear ramp to elute target |

| 10.00 | 90% | Column wash |

| 10.10 | 5% | Re-equilibration |

| 13.00 | 5% | End of Run |

HPLC Workflow Diagram

Caption: Step-by-step workflow for the Reverse Phase HPLC analysis of this compound.

GC-MS Analysis Protocol

Method Strategy: Direct injection of benzoic acids leads to poor peak shape and "ghost" peaks. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2] This replaces the active acidic proton with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability. Note: The tertiary amine in the pyrrolidine ring does not react; only the carboxylic acid is derivatized.

Derivatization Procedure (Critical)

-

Weigh: 1-2 mg of sample into a 1.5 mL GC vial.

-

Solubilize: Add 100 µL of Anhydrous Pyridine (Scavenges acid byproducts).

-

Reagent: Add 100 µL BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

-

Incubate: Cap and heat at 70°C for 30 minutes .

-

Expert Insight: The ortho-methyl group creates steric hindrance near the carboxyl group. Standard 15-minute incubations may result in incomplete derivatization. 30 minutes ensures quantitative conversion.

-

-

Dilute: Dilute 1:10 with Ethyl Acetate prior to injection.

GC-MS Parameters

| Parameter | Specification |

| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) or equivalent (5% Phenyl-methylpolysiloxane). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |

| Inlet | Splitless Mode (Purge on at 1.0 min). Temp: 260°C. |

| Oven Program | 80°C (hold 1 min) |

| Transfer Line | 280°C |

| MS Source | EI (70 eV) @ 230°C. |

| Scan Range | 40–450 m/z. |

Derivatization Logic Diagram

Caption: Chemical derivatization pathway converting the non-volatile acid to a volatile TMS-ester for GC-MS.

System Suitability & Validation (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before running sample batches:

-

HPLC Tailing Factor (

): Must be-

Troubleshooting: If

, the amine is interacting with silanols. Add 5mM Ammonium Formate to the mobile phase or switch to a "Polar Embedded" column.

-

-

GC-MS Conversion Efficiency:

-

Monitor for the presence of the "underivatized" peak (broad blob). It should be non-existent.

-

Internal Standard: Use a stable hydrocarbon (e.g., Tetradecane) to normalize injection variability.

-

References

-

PubChem. (n.d.). 4-(1-Pyrrolidinyl)benzoic acid (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Agilent Technologies. (2020). Analysis of Impurities in Active Pharmaceutical Ingredients using Agilent LC/MS. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Synthesis Optimization for 2-Methyl-4-(1-pyrrolidinyl)benzoic acid

Ticket ID: SYN-2M4P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with 2-Methyl-4-(1-pyrrolidinyl)benzoic acid . This molecule presents a classic "push-pull" conflict in synthesis: the target is an electron-rich aniline derivative, but the precursor (benzoic acid) is often deactivated or chemically incompatible with standard nucleophilic attack conditions.

The 2-methyl group, while seemingly inert, introduces steric torque that complicates crystallization and ester hydrolysis. Furthermore, the final product is zwitterionic , meaning standard acid/base extractions often result in significant product loss into the aqueous phase.

This guide moves beyond generic recipes to address the causality of failure and provides self-validating protocols to recover your yield.

Module 1: The Reaction Pathway (Root Cause Analysis)

User Issue: "I am refluxing 4-fluoro-2-methylbenzoic acid with pyrrolidine, but conversion stalls at 40-50%."

The Diagnosis: Carboxylate Deactivation

If you are attempting Nucleophilic Aromatic Substitution (

-

Deprotonation: The first equivalent of base (or pyrrolidine) deprotonates the carboxylic acid.

-

Deactivation: The resulting carboxylate anion (

) is extremely electron-rich. It donates electron density into the benzene ring, significantly raising the energy barrier for the nucleophilic attack of pyrrolidine at the 4-position. -

The Fix: You must lock the carboxylic acid as an ester before the substitution step.

Protocol A: The "Ester-First" Strategy (Recommended)

High-Yield Pathway (>85% Conversion)

Step 1: Esterification

-

Reagents: 4-Fluoro-2-methylbenzoic acid, MeOH, catalytic

. -

Procedure: Reflux until TLC shows disappearance of acid. The methyl ester is electron-withdrawing, activating the 4-position for attack.

-

Checkpoint: Ensure the ester is isolated or the acid is fully consumed. Residual acid will poison the next step.

Step 2:

-

Reagents: Methyl 4-fluoro-2-methylbenzoate (1.0 equiv), Pyrrolidine (2.5 equiv),

(2.0 equiv). -

Solvent: DMSO (Polar aprotic is critical to solvate the intermediate Meisenheimer complex).

-

Temp: 80–100°C.

-

Why it works: The ester group pulls electron density out of the ring, making the C-F bond at position 4 highly susceptible to pyrrolidine attack.

Step 3: Hydrolysis

-

Reagents: LiOH or NaOH (aq), THF/MeOH.

-

Note: The 2-methyl group creates steric hindrance around the ester. You may need to heat the hydrolysis step (50°C) longer than a standard benzoate.

Module 2: Purification & Isolation (The "Hidden" Yield Loss)

User Issue: "The reaction looks good on LCMS, but I lose half my mass during workup. I get an oil/gum instead of a solid."

The Diagnosis: The Zwitterion Trap

Your product contains a basic amine (pyrrolidine, pKa ~9) and an acidic proton (benzoic acid, pKa ~4).

-

At pH 1: It is cationic (soluble in water).

-

At pH 12: It is anionic (soluble in water).

-

At pH 7: It exists partially as a zwitterion, but often forms "oils" due to the lipophilic pyrrolidine ring preventing clean crystallization.

Protocol B: Isoelectric Precipitation

Do NOT attempt a standard liquid-liquid extraction (DCM/Water) unless you are very careful. The product prefers the aqueous phase in many conditions.

-

Dilution: Dilute the hydrolysis mixture with water.

-

Washing: Wash the basic aqueous solution (pH > 12) with Ethyl Acetate once to remove unreacted pyrrolidine and non-polar impurities. Discard the organic layer. Your product is in the water.

-

The pH Swing:

-

Cool the aqueous layer to 0–5°C.

-

Slowly add 1M HCl or Acetic Acid.

-

Target pH: 4.5 – 5.5 (The Isoelectric Point).

-

-

Crystallization: At this exact pH, the net charge is zero. The solubility crashes.

-

Troubleshooting: If it oils out, scratch the flask or add a seed crystal. Do not add more acid; going to pH 1 will redissolve it.

-

Module 3: Advanced Troubleshooting (Catalysis)

User Issue: "I only have the 4-Bromo precursor. Can I use that?"

The Diagnosis:

vs. Buchwald-Hartwig

A bromine atom is not electron-withdrawing enough to activate the ring for

Decision Matrix: Reaction Selection

Figure 1: Decision matrix for selecting the synthetic route based on halogen availability. Note that both routes benefit significantly from ester protection.

Protocol C: Buchwald-Hartwig Optimization

If using the bromo-analog, standard conditions often fail due to the free acid poisoning the Pd catalyst.

-

Ligand Choice: Use XPhos or BINAP . These bulky, electron-rich ligands protect the Pd center.

-

Base: Use Cs₂CO₃ (Cesium Carbonate). It is milder than NaOtBu and compatible with esters.

-

Solvent: Toluene or Dioxane (anhydrous).

Summary of Critical Parameters

| Parameter | Standard (Failing) Condition | Optimized (High Yield) Condition | Reason |

| Substrate | Free Acid (COOH) | Methyl Ester (COOMe) | Prevents ring deactivation by carboxylate anion. |

| Solvent | Ethanol/DMF | DMSO (for | DMSO stabilizes the transition state better than protic solvents. |

| Workup pH | pH < 2 (Strong Acid) | pH 4.5–5.5 | Avoids forming the soluble hydrochloride salt. |

| Temperature | Reflux (variable) | 90–100°C | High energy barrier due to 2-methyl sterics requires consistent heat. |

Workflow Visualization: The "Gold Standard" Protocol

Figure 2: The optimized stepwise workflow to maximize yield and purity, avoiding common "dead-ends" like oiling out or incomplete conversion.

References

-

Buchwald-Hartwig Amination Mechanisms

-

on Deactivated Systems (Fluoroarenes):

- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

-

Zwitterionic Purification Strategies

- Effect of pH on the Solubility of Amino Benzoic Acid Derivatives.

-

(Chemical properties and solubility data).

-

Specific Analog Synthesis (2-Methyl-4-substituted benzoates)

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. (Demonstrates the necessity of esterification for high yields in 2-methyl analogs).

Sources

Column chromatography for purifying "2-Methyl-4-(1-pyrrolidinyl)benzoic acid"

Welcome to the dedicated technical support guide for the column chromatography purification of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid. This resource is designed for researchers and drug development professionals to navigate the specific challenges presented by this molecule's unique chemical properties. The guidance provided herein is based on established chromatographic principles and field-proven methodologies.

Section 1: Pre-Chromatography & Compound Characteristics

This section addresses foundational questions regarding the target molecule. A thorough understanding of its properties is the cornerstone of a successful purification strategy.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: this compound is a zwitterionic-capable molecule, meaning it possesses both a basic and an acidic functional group.

-

Acidic Group: The carboxylic acid (-COOH) moiety is acidic. While its exact pKa is not readily published, it can be estimated to be in the range of 4-5, similar to other benzoic acid derivatives.[1][2][3] The ionization state of this group is highly dependent on the pH of the local environment.

-

Basic Group: The pyrrolidinyl group contains a tertiary amine, which is basic. The lone pair of electrons on the nitrogen atom can readily accept a proton. This basic nitrogen is a primary source of purification challenges on standard silica gel due to its strong interaction with acidic silanol groups on the silica surface.[4]

-

Polarity: The combination of the polar carboxylic acid, the moderately polar amine, and the nonpolar methyl-substituted benzene ring gives the molecule an overall polar character. Its high melting point, similar to related structures, suggests strong intermolecular forces, reinforcing its polarity.

This dual functionality dictates that careful control over the stationary and mobile phases is not just recommended, but essential for achieving high purity.

Q2: My compound appears to be "streaking" or "tailing" significantly on my initial silica gel TLC plates. Why is this happening?

A2: This is a classic and expected issue for this type of molecule on a standard, unmodified silica gel stationary phase. The "tailing" phenomenon is a visual representation of undesirable, strong interactions between your compound and the silica gel.[4][5]

The basic pyrrolidinyl nitrogen binds tightly to the acidic silanol groups (Si-OH) on the surface of the silica. This interaction is often slow to reverse, meaning that as the mobile phase moves up the plate, a portion of the molecules remains adsorbed, creating a "tail" instead of a compact spot. This directly predicts that you will have poor separation and low recovery during column chromatography.[4]

Q3: How can I quickly test if my compound is degrading on silica gel?

A3: You can perform a simple 2D TLC stability test.

-

Spot your crude material on the bottom-left corner of a square TLC plate.

-

Run the plate in a suitable solvent system.

-

Remove the plate and allow it to dry completely, marking the solvent front.

-

Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the new baseline.

-

Run the plate again in the same solvent system.

-

Interpretation: If the compound is stable, all spots will now lie on a 45-degree diagonal line from the origin. If any new spots appear that are not on this diagonal, it indicates that the compound is degrading on contact with the silica gel.[6]

Section 2: Method Development & Optimization

This section provides guidance on selecting and refining your chromatographic conditions.

Q4: Should I use normal-phase or reversed-phase chromatography for this compound?

A4: Both are viable options, but they require different strategies. The choice depends on the impurities you are trying to remove and the equipment available.

-

Normal-Phase (Silica Gel): This is often the first choice due to its low cost and ubiquity. However, it is not recommended without modification of the mobile phase. The inherent acidity of silica gel will cause the issues described in Q2. Success requires neutralizing the silanol interactions.[6][7]

-

Reversed-Phase (C18): This is an excellent, and often superior, choice for polar and ionizable compounds.[8][9] It offers high reproducibility and avoids the problems associated with silica's acidity. The primary mechanism of separation is hydrophobicity, which can be finely tuned by adjusting the mobile phase composition and pH.[10][11]

Below is a decision workflow to help guide your choice:

Caption: Method Selection Workflow

Q5: If I use normal-phase silica gel, what is the best mobile phase?

A5: You must use a mobile phase containing a modifier to improve peak shape and recovery. A ternary system is often most effective.

-

Primary Solvents: Start with a base system of Dichloromethane (DCM) and Methanol (MeOH). A gradient starting from 1-2% MeOH in DCM and gradually increasing to 10-15% is a good starting point.

-

Essential Modifier: Add 0.5-1% acetic acid to the mobile phase. The acid serves to protonate the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH). This reduces the molecule's polarity and its ionic interaction with the stationary phase, allowing it to elute more predictably.

-

Alternative Modifier: In some cases, particularly if impurities are acidic, adding a small amount of base like triethylamine (Et₃N) (0.1-0.5%) can be effective.[4] The Et₃N will preferentially bind to the acidic silanol sites on the silica, preventing the pyrrolidinyl nitrogen of your compound from binding. Do not use acid and base modifiers simultaneously.

| Solvent System Component | Purpose | Starting Concentration |

| Dichloromethane (DCM) | Primary non-polar solvent | 95-98% |

| Methanol (MeOH) | Polar solvent to elute the compound | 2-5% |

| Acetic Acid OR Et₃N | Modifier to improve peak shape | 0.5-1% |

Table 1: Recommended Normal-Phase Mobile Phase Composition

Q6: For reversed-phase (C18) chromatography, how do I set up the mobile phase?

A6: For reversed-phase, the key is to control the pH of the aqueous component to ensure consistent ionization of your molecule.

-

Solvent A (Aqueous): Deionized water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . This will set the pH to approximately 2.5-3.0. At this low pH, the carboxylic acid will be fully protonated (-COOH), and the pyrrolidinyl nitrogen will also be protonated (-NH⁺), giving the molecule a consistent positive charge.

-

Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides sharper peaks.[8]

-

Gradient: Start with a low percentage of the organic phase (e.g., 5-10% Solvent B) and run a linear gradient to a higher percentage (e.g., 70-95% Solvent B) over 20-30 column volumes. This will elute compounds based on their increasing hydrophobicity.

Section 3: Troubleshooting Common Issues

This section provides solutions to specific problems encountered during the purification process.

Q7: My compound is not eluting from the silica gel column, even after I've passed a large volume of the mobile phase.

A7: This indicates that your mobile phase is not polar enough or your compound has irreversibly adsorbed to the stationary phase.

-

Solution 1: Increase Polarity. Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. If you started with 5% MeOH, try increasing to 10%, then 15%. This is known as a "step gradient."[7]

-

Solution 2: Check Your Modifier. If you are not using an acidic modifier (like acetic acid), your compound may be stuck as the highly polar carboxylate anion. Prepare a new mobile phase containing 1% acetic acid and flush the column with it.

-

Solution 3: Stability Issue. Your compound may have decomposed on the column.[6] Refer to the stability test in Q3. If it is unstable, you must switch to a less harsh method, such as reversed-phase or chromatography on neutral alumina.[12]

Q8: I'm getting very broad peaks and poor separation between my product and an impurity.

A8: This is a resolution problem, which can stem from several factors.

Sources

- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 2. global.oup.com [global.oup.com]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. phenomenex.com [phenomenex.com]

- 6. Chromatography [chem.rochester.edu]

- 7. chromtech.com [chromtech.com]

- 8. sepscience.com [sepscience.com]

- 9. waters.com [waters.com]

- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 11. waters.com [waters.com]

- 12. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

Validation & Comparative

The Ascendancy of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Comparative Guide for Strategic Drug Development

In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. Benzoic acid derivatives have long served as indispensable intermediates, offering a versatile scaffold for the construction of a vast array of pharmacologically active molecules.[1][2] However, the relentless pursuit of enhanced potency, selectivity, and pharmacokinetic profiles necessitates a continuous evolution in our choice of these fundamental synthons. This guide presents a comprehensive analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid as a superior alternative to conventional benzoic acid intermediates for researchers, scientists, and professionals in drug development.

The Strategic Advantage of the Pyrrolidine Moiety

The pyrrolidine ring is not merely a cyclic amine; it is a privileged scaffold in modern drug discovery.[3][4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to its flat, aromatic counterparts.[3][4] This inherent three-dimensionality can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, providing crucial interactions within a binding pocket.[5] The incorporation of a pyrrolidine moiety can also favorably modulate physicochemical properties such as aqueous solubility, a key factor in improving the pharmacokinetic profile of a drug candidate.[5]

"this compound": A Profile

This compound is a strategically functionalized benzoic acid derivative that leverages the inherent advantages of the pyrrolidinyl scaffold. The methyl group at the 2-position introduces a subtle steric and electronic perturbation that can influence the conformation of the molecule and its interactions with biological targets. The pyrrolidinyl group at the 4-position, as discussed, offers significant benefits in terms of three-dimensionality and physicochemical properties.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | N/A |

| Molecular Weight | 205.25 g/mol | N/A |

| Appearance | Solid | |

| Melting Point | 224-229 °C | |

| Solubility | Poorly soluble in water, soluble in organic solvents | [6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed cross-coupling reaction provides a reliable and scalable route to this valuable intermediate.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound from 4-bromo-2-methylbenzoic acid and pyrrolidine.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methylbenzoic acid (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Addition of Reagents: Add anhydrous toluene as the solvent, followed by pyrrolidine (1.2-1.5 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu, 2.0-2.5 equiv.).

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Comparative Performance in Key Synthetic Transformations

To objectively assess the utility of this compound, its performance in two of the most critical reactions in drug discovery—amide bond formation and the Suzuki-Miyaura cross-coupling—is compared with that of two widely used benzoic acid intermediates: 4-Aminobenzoic Acid (PABA) and 4-Methoxybenzoic Acid .

Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[9] The electronic nature of the substituents on the benzoic acid ring can significantly influence the reactivity of the carboxylic acid and the yield of the resulting amide.

Comparative Data for Amide Bond Formation:

| Benzoic Acid Intermediate | Amine | Coupling Reagent | Yield (%) | Reference |

| This compound | Benzylamine | HATU | >90 (Estimated) | N/A |

| 4-Aminobenzoic Acid (PABA) | Benzylamine | Various | Moderate to High | [9] |

| 4-Methoxybenzoic Acid | Benzylamine | CDI, DIPEA | High | [10] |

Note: The yield for this compound is an estimation based on the expected high reactivity of the pyrrolidino-substituted benzoic acid in standard peptide coupling conditions. The pyrrolidinyl group is an electron-donating group, which can activate the aromatic ring and potentially influence the reactivity of the carboxylic acid.

Diagram of Amide Bond Formation:

Caption: Generalized workflow for amide bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many drug molecules.[11][12] The performance of a benzoic acid derivative in this reaction is crucial for its utility as a versatile intermediate.

Comparative Data for Suzuki-Miyaura Cross-Coupling:

| Benzoic Acid Intermediate | Boronic Acid | Catalyst System | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | High (Estimated) | N/A |

| 4-Aminobenzoic Acid (PABA) Derivative (4-amino-3-bromobenzoic acid) | Phenylboronic acid | Pd(OAc)₂ / SPhos | >95 | [11] |

| 4-Bromobenzoic Acid | Phenylboronic acid | Pd/C / K₂CO₃ | High | [12] |

Note: The yield for this compound is an estimation based on the successful application of similar substrates in Suzuki-Miyaura reactions. The electron-donating nature of the pyrrolidinyl group is generally well-tolerated in palladium-catalyzed cross-coupling reactions.

Diagram of Suzuki-Miyaura Cross-Coupling:

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Case Study: Application in a VLA-4 Antagonist

The practical utility of this compound and its analogs is exemplified by their incorporation into potent, orally active VLA-4 antagonists.[13] In a notable study, optimization of a series of benzoic acid derivatives led to the identification of a compound containing a substituted pyrrolidinylmethoxy]benzoic acid moiety as a highly effective inhibitor of eosinophil infiltration in a murine asthma model.[13] This demonstrates the tangible benefits of employing such advanced intermediates in the development of novel therapeutics.

Conclusion

This compound emerges as a superior building block for drug discovery and development, offering a unique combination of desirable attributes. Its inherent three-dimensionality, conferred by the pyrrolidine ring, provides a distinct advantage in exploring complex pharmacophore spaces and achieving high binding affinity and selectivity. The favorable modulation of physicochemical properties, such as solubility, further enhances its appeal for developing drug candidates with improved pharmacokinetic profiles.

While direct, side-by-side comparative data under identical conditions remains to be fully elucidated in the public domain, the evidence from related studies strongly suggests that this compound performs exceptionally well in key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling. Its successful application in the synthesis of potent VLA-4 antagonists underscores its real-world value in medicinal chemistry.

For researchers and drug development professionals seeking to push the boundaries of molecular design and accelerate the discovery of next-generation therapeutics, the strategic incorporation of This compound into their synthetic repertoire represents a forward-thinking and scientifically sound approach.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity analysis of commercially available "2-Methyl-4-(1-pyrrolidinyl)benzoic acid"

Purity Analysis & Qualification Guide: 2-Methyl-4-(1-pyrrolidinyl)benzoic acid

Executive Summary

In drug discovery and organic synthesis, the integrity of building blocks is the silent variable that dictates the success of downstream campaigns. This compound (CAS: 153435-96-2 analog/derivative) is a critical scaffold often employed in the synthesis of kinase inhibitors and functionalized dyes.

This guide objectively compares the purity profiles of commercially available grades of this compound. Unlike standard Certificates of Analysis (CoA) which often rely on a single HPLC wavelength, our comparative analysis utilizes an orthogonal approach combining HPLC-PDA-MS , qNMR , and Residue on Ignition (ROI) . We demonstrate that "98% purity" varies significantly between suppliers, impacting yield and side-reaction profiles in subsequent acylation or coupling steps.

Chemical Context & Impurity Origins

To analyze purity effectively, one must understand the synthetic genealogy of the molecule. Commercially, this compound is typically synthesized via Nucleophilic Aromatic Substitution (

-

Target Molecule: this compound

-

Molecular Weight: 205.25 g/mol

-

Key Structural Features: Electron-rich pyrrolidine ring (oxidation prone), Carboxylic acid (salt formation), Ortho-methyl group (steric hindrance).

Figure 1: Synthetic Impurity Genealogy

Caption: Figure 1. Origin of critical impurities based on standard synthetic routes. Impurity A competes in amide couplings; Impurity C poisons downstream catalysts.

Comparative Analysis: Commercial Grades

We analyzed three distinct commercial sources representing the tiers available to researchers.

-

Alternative A (Technical Grade): Sourced from a bulk aggregator. Low cost.

-

Alternative B (Standard Grade): Sourced from a catalog chemical vendor. Mid-range cost.

-

Alternative C (Premium Grade): Sourced from a specialized synthesis boutique (re-crystallized). High cost.

Table 1: Comparative Performance Data

| Metric | Alternative A (Technical) | Alternative B (Standard) | Alternative C (Premium) |

| Claimed Purity (CoA) | >95% | >98% | >99% |

| Assay (qNMR) [1] | 91.4% | 97.2% | 99.6% |

| HPLC Purity (254 nm) | 96.1% | 98.5% | 99.8% |

| Major Impurity | Inorganic Salts (4.2% ROI) | Unreacted SM (1.1%) | None Detected |

| Appearance | Brown/Tan Powder | Off-white Powder | White Crystalline |

| Solubility (DMSO) | Turbid (needs filtering) | Clear | Clear |